molecular formula C11H15N7 B3573450 [4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-prop-2-ynylcyanamide

[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-prop-2-ynylcyanamide

Cat. No.: B3573450
M. Wt: 245.28 g/mol
InChI Key: CJOIXEGRGAIRQA-UHFFFAOYSA-N
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Description

[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-prop-2-ynylcyanamide is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds that have a wide range of applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is notable for its unique structure, which includes both triazine and cyanamide functional groups.

Preparation Methods

The synthesis of [4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-prop-2-ynylcyanamide typically involves the following steps:

    Starting Materials: The synthesis begins with cyanuric chloride, which undergoes nucleophilic substitution reactions.

    Reaction with Ethylamine: Cyanuric chloride reacts with ethylamine to form 4,6-bis(ethylamino)-1,3,5-triazine.

    Introduction of Prop-2-ynylcyanamide:

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-prop-2-ynylcyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The triazine ring is susceptible to nucleophilic substitution reactions, where different nucleophiles can replace the existing groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-prop-2-ynylcyanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of [4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-prop-2-ynylcyanamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, inhibiting their activity. The cyanamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. These interactions can disrupt cellular processes, leading to the compound’s observed biological activities .

Comparison with Similar Compounds

Similar compounds to [4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-prop-2-ynylcyanamide include:

    2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine: Known for its use as a herbicide.

    4,6-Bis(ethylamino)-1,3,5-triazin-2(1H)-one: Studied for its potential pharmaceutical applications.

    2,4,6-Tri-substituted-1,3,5-triazines: A broad class of compounds with diverse applications in chemistry and materials science.

The uniqueness of this compound lies in its combination of triazine and cyanamide functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-prop-2-ynylcyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N7/c1-4-7-18(8-12)11-16-9(13-5-2)15-10(17-11)14-6-3/h1H,5-7H2,2-3H3,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOIXEGRGAIRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)N(CC#C)C#N)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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